乙基3-(甲基氨基)丁酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

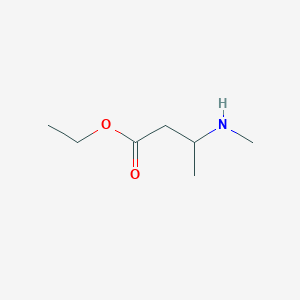

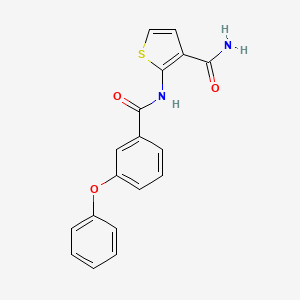

Ethyl 3-(methylamino)butanoate is a chemical compound with the molecular formula C7H15NO2 . It has a molecular weight of 145.2 and is commonly stored in a refrigerator . The compound is solid at room temperature .

Molecular Structure Analysis

The InChI code for Ethyl 3-(methylamino)butanoate is 1S/C7H15NO2/c1-4-10-7(9)5-6(2)8-3/h6,8H,4-5H2,1-3H3 . This code provides a detailed description of the molecule’s structure. The compound consists of a butanoate (four-carbon) backbone with a methylamino group attached to the third carbon and an ethyl group attached via an ester linkage .Physical And Chemical Properties Analysis

Ethyl 3-(methylamino)butanoate has a density of 0.9±0.1 g/cm3 . It has a boiling point of 188.6±23.0 °C at 760 mmHg . The compound has a vapour pressure of 0.6±0.4 mmHg at 25°C and an enthalpy of vaporization of 42.5±3.0 kJ/mol . The flash point is 67.9±22.6 °C . It has a molar refractivity of 39.8±0.3 cm3 and a molar volume of 156.8±3.0 cm3 .科学研究应用

生物燃料生产

Ethyl 3-(methylamino)butanoate,尽管没有直接提及,但可以与生物燃料生产的研究相关联。专注于生物柴油添加剂的研究,例如通过酯交换反应从棕榈油衍生的乙酯和甲酯,展示了酯在增强燃料特性和解决低温下燃料不稳定性方面的潜力。这些研究表明,包括 Ethyl 3-(methylamino)butanoate 在内的类似酯可能在改善柴油醇混合物和整体燃料质量方面有应用,有可能有助于更可持续和高效的燃料选择(Areerat Chotwichien 等,2009)。

合成有机化学

该化合物在合成有机化学中具有潜在的意义,正如磷化物催化的 [4 + 2] 环化过程的研究所示。在这些研究中,Ethyl 2-methyl-2,3-butadienoate,一种密切相关的酯,在与 N-甲苯磺酰亚胺的环化反应中充当 1,4-偶极子合成子,形成高度官能化的四氢吡啶。这表明 Ethyl 3-(methylamino)butanoate 可以作为合成复杂有机化合物的原料或中间体,其应用范围从制药到材料科学(Xue-Feng Zhu 等,2003)。

可再生化学原料

在可再生化学原料领域,Ethyl 3-(methylamino)butanoate 等化合物可能有助于可持续化学品的发展。例如,2-丁醇和丁酮(甲乙酮 - MEK),具有作为生物燃料和生物商品化学品的潜在用途的化学品,已经通过天然资源的生物转化生产。涉及 B12 依赖性脱水酶步骤和 NADH 依赖性仲醇脱氢酶将 meso-2,3-丁二醇转化为丁酮,然后转化为 2-丁醇的研究突出了酯在生物技术应用中生产有价值的工业化学品的潜力(Payam Ghiaci 等,2014)。

安全和危害

Ethyl 3-(methylamino)butanoate is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

ethyl 3-(methylamino)butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-10-7(9)5-6(2)8-3/h6,8H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDWUXYUMDIPLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-oxo-N,2-diphenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2668518.png)

![6,8-dichloro-2-[(E)-2-(4-chloro-3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B2668521.png)

![1-{[(4-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene](/img/structure/B2668523.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2668524.png)

![9-(tert-Butoxycarbonyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2668529.png)

![N-(2,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2668533.png)